2,3-Di(biphenyl-4-yl)quinoxaline-6-carboxylic acid
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Overview
Description
2,3-BIS({[1,1’-BIPHENYL]-4-YL})QUINOXALINE-6-CARBOXYLIC ACID is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of biphenyl groups attached to the quinoxaline core, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-BIS({[1,1’-BIPHENYL]-4-YL})QUINOXALINE-6-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with diketones, followed by the introduction of biphenyl groups through Suzuki coupling reactions. The reaction conditions often require the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene. The final step involves the carboxylation of the quinoxaline ring to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-BIS({[1,1’-BIPHENYL]-4-YL})QUINOXALINE-6-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the biphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include oxidized quinoxaline derivatives, reduced biphenyl-quinoxaline compounds, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
2,3-BIS({[1,1’-BIPHENYL]-4-YL})QUINOXALINE-6-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,3-BIS({[1,1’-BIPHENYL]-4-YL})QUINOXALINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to antibacterial or antifungal effects. The biphenyl groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(bromomethyl)quinoxaline-6-carboxylic acid
- 2,3-Diphenylquinoxaline
- 2,3-Dimethylquinoxaline
Uniqueness
2,3-BIS({[1,1’-BIPHENYL]-4-YL})QUINOXALINE-6-CARBOXYLIC ACID is unique due to the presence of biphenyl groups, which can significantly alter its chemical and biological properties compared to other quinoxaline derivatives. These groups can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C33H22N2O2 |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
2,3-bis(4-phenylphenyl)quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C33H22N2O2/c36-33(37)28-19-20-29-30(21-28)35-32(27-17-13-25(14-18-27)23-9-5-2-6-10-23)31(34-29)26-15-11-24(12-16-26)22-7-3-1-4-8-22/h1-21H,(H,36,37) |
InChI Key |
BSXIGUFBRLXXII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)C(=O)O)N=C3C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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